1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of transition metal-catalyzed carbon–carbon bond-forming reactions such as the Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters has also been reported .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, “1-(2,5-Dimethylphenyl)ethanol”, has a molecular formula of C10H14O .
Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They can participate in a variety of reactions, including those involving boron reagents .
Physical and Chemical Properties Analysis
A compound similar to the one you’re asking about, “2,5-Dimethylacetophenone”, has a molecular weight of 148.2, a density of 0.988g/mL at 25°C, a melting point of -18.1°C, a boiling point of 195°C, and a vapor pressure of 0.0653mmHg at 25°C .
Scientific Research Applications
Luminescence Sensing
A study by Shi et al. (2015) synthesized two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks showed selective sensitivity to benzaldehyde derivatives, demonstrating potential as fluorescence sensors for these chemicals due to their characteristic sharp emission bands (Shi et al., 2015).
Host for Anions
Nath and Baruah (2012) characterized imidazole containing bisphenol and its salts with dicarboxylic and mineral acids, revealing structures assisted by electrostatic and weak interactions. This study highlights the compound's versatility as a host for anions, showing extensive hydrogen bonded structures in its crystal packing (Nath & Baruah, 2012).
Molecular Structure Analysis
Wu, Liu, and Ng (2005) reported on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to a dihydrate form of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid. This work provided insights into the planar organic entity and its linkage through hydrogen bonding, contributing to the understanding of molecular structures (Wu, Liu, & Ng, 2005).
Antimicrobial Activity
Research by Nural et al. (2018) synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, displaying antimicrobial activity against various bacterial strains. This study not only explored the structural characterization of the compound but also its potential in antimicrobial applications (Nural et al., 2018).
Gas Chromatographic Methods
Anisuzzaman et al. (2000) prepared dimethyl derivatives of imidazolinone herbicides, developing efficient gas chromatographic methods for their determination. This research demonstrates the utility of such derivatives in enhancing trace level analysis of herbicides in various matrices (Anisuzzaman et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYPRQDYNPBCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.